8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(4-Chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3-benzothiazole moiety substituted with a chlorine atom at position 2. The spiro[4.5]decane core, fused with triazaspiro rings, confers structural rigidity, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2S/c15-8-2-1-3-9-10(8)16-13(22-9)19-6-4-14(5-7-19)11(20)17-12(21)18-14/h1-3H,4-7H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPCQYBIUHYWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the spirocyclic structure. The key steps may include:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chloro-1,3-benzothiazole.
Spirocyclization: The benzothiazole derivative is then reacted with a suitable spirocyclic precursor, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione could be explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals, materials, or pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring and spirocyclic structure could facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is shared among several derivatives, but substituents on the spiro nitrogen (position 8) and other positions dictate pharmacological profiles:
Notes:
- The target compound’s 4-chloro-1,3-benzothiazole group likely enhances membrane permeability compared to benzyl or methoxybenzyl analogs .
- RS102221 ’s sulfonamide group improves aqueous solubility, a property the target compound may lack due to its hydrophobic chlorine substituent .
Physicochemical and Pharmacokinetic Properties
* Estimated based on analogs in –14.
Biological Activity
The compound 8-(4-chloro-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a spirocyclic framework combined with a benzothiazole moiety. The presence of the 4-chloro substituent on the benzothiazole enhances its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O₂S |
| Molecular Weight | 320.79 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been observed to:
- Inhibit Enzymatic Activity: The compound may inhibit specific enzymes related to cell proliferation and survival pathways.
- Modulate Signaling Pathways: It can affect key signaling pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition: Research indicates that compounds similar to this compound significantly inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. The compound may exhibit:
- Bactericidal Effects: Preliminary data suggest that it could be effective against specific bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function.
Study 1: Anticancer Evaluation
In a study focusing on benzothiazole derivatives, a compound structurally related to this compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis in A431 and A549 cells. The study further revealed that these effects were mediated through the downregulation of pro-inflammatory cytokines IL-6 and TNF-α .
Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against pathogenic microorganisms. The results indicated that compounds with similar structural features exhibited notable activity against Staphylococcus aureus and Escherichia coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
